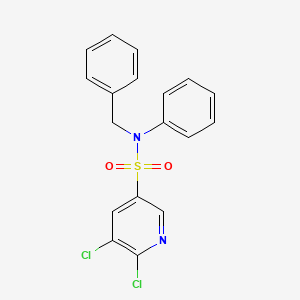
N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide, also known as BDP 9066, is a chemical compound that has been the subject of scientific research due to its potential applications as a therapeutic agent. In
Wirkmechanismus
The mechanism of action of N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 disrupts the pH balance in the tumor microenvironment, leading to the induction of apoptosis.
Biochemical and physiological effects:
N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis through the inhibition of CA IX. In addition, N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 has been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines such as interleukin-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 in lab experiments is its specificity for CA IX. This allows for targeted inhibition of the enzyme without affecting other carbonic anhydrases. However, one limitation of using N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 could focus on its potential use in combination with other therapeutic agents for the treatment of cancer. In addition, studies could investigate the use of N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 in the treatment of other diseases that involve overexpression of CA IX, such as hypoxic ischemic encephalopathy. Further research could also explore ways to improve the solubility of N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066, making it more suitable for in vivo use.
Conclusion:
In conclusion, N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 is a chemical compound that has shown potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of CA IX, leading to the induction of apoptosis in cancer cells. While there are limitations to its use in lab experiments, further research on N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 could lead to new treatments for a variety of diseases.
Synthesemethoden
The synthesis of N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 involves the reaction of 5,6-dichloro-3-pyridinesulfonic acid with benzylamine and phenyl isocyanate. The resulting product is then purified through recrystallization. The yield of N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 has been studied for its potential use as a therapeutic agent in the treatment of cancer. Studies have shown that N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-17-11-16(12-21-18(17)20)25(23,24)22(15-9-5-2-6-10-15)13-14-7-3-1-4-8-14/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFAYWDQNOFNQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356535.png)
![6-(3,5-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2356537.png)
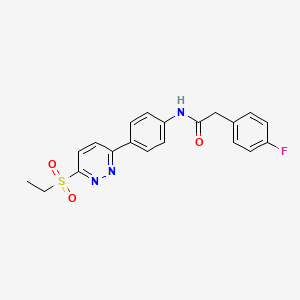

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2356543.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)
![[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2356546.png)
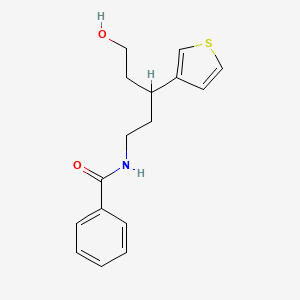
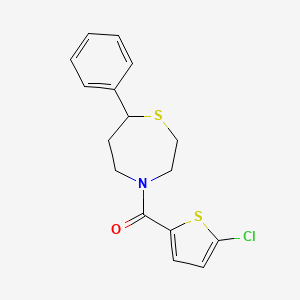
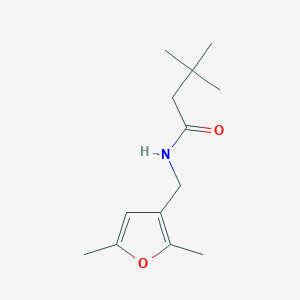
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)